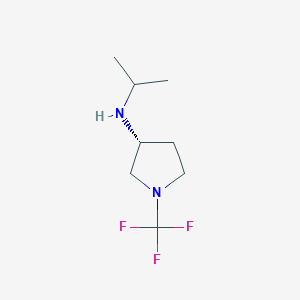
(R)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with an isopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
N-Isopropylation:
Industrial Production Methods
Industrial production of ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: N-oxide derivatives, hydroxylated products
Reduction: De-trifluoromethylated products, reduced pyrrolidine derivatives
Substitution: N-alkylated derivatives
Scientific Research Applications
Chemistry
®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is used as a building block in the synthesis of various complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in the development of new pharmaceuticals .
Medicine
The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions .
Industry
In the industrial sector, ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is used in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing biological pathways and exerting its effects . The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- ®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
- (S)-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
- N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine
Uniqueness
®-N-isopropyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity compared to its enantiomer and other similar compounds. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H15F3N2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
(3R)-N-propan-2-yl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)12-7-3-4-13(5-7)8(9,10)11/h6-7,12H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
HGSSTAFGQXDKNX-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)N[C@@H]1CCN(C1)C(F)(F)F |
Canonical SMILES |
CC(C)NC1CCN(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



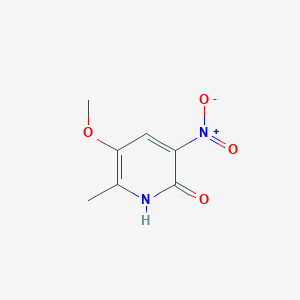

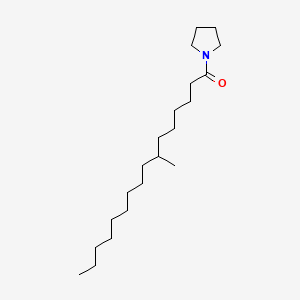
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
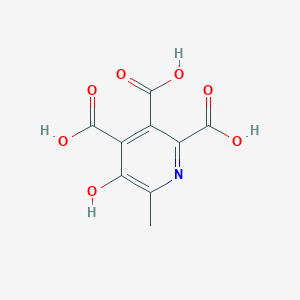
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
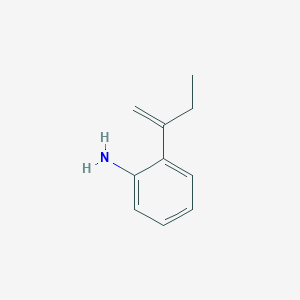
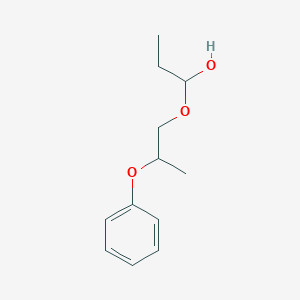
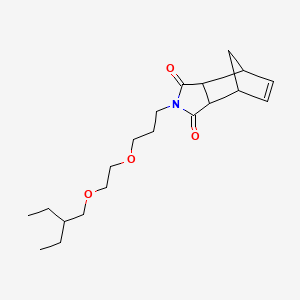
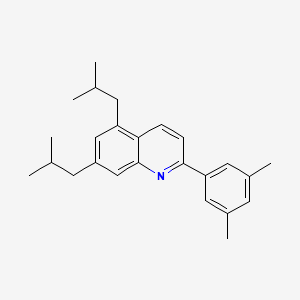
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
